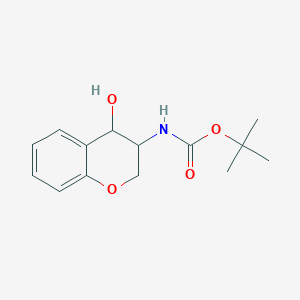
3-(Boc-amino)chroman-4-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(tert-Butoxycarbonyl-amino)chroman-4-ol is a chemical compound that belongs to the class of chroman derivatives. Chroman derivatives are known for their diverse biological activities and are often used as intermediates in the synthesis of various pharmaceuticals and bioactive molecules. The presence of the tert-butoxycarbonyl (Boc) protecting group on the amino functionality makes this compound particularly useful in organic synthesis, as it can be selectively removed under mild conditions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(tert-Butoxycarbonyl-amino)chroman-4-ol typically involves the protection of the amino group with the tert-butoxycarbonyl group, followed by the formation of the chroman ring system. One common method involves the reaction of an amino alcohol with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The resulting Boc-protected amino alcohol can then undergo cyclization to form the chroman ring.
Industrial Production Methods
Industrial production of 3-(tert-Butoxycarbonyl-amino)chroman-4-ol may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to achieve high yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions
3-(tert-Butoxycarbonyl-amino)chroman-4-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The chroman ring can be reduced to form dihydrochroman derivatives.
Substitution: The Boc-protected amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4) can be employed.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can react with the Boc-protected amino group under basic conditions.
Major Products Formed
Oxidation: Formation of chroman-4-one derivatives.
Reduction: Formation of dihydrochroman derivatives.
Substitution: Formation of N-substituted chroman derivatives.
Applications De Recherche Scientifique
3-(tert-Butoxycarbonyl-amino)chroman-4-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and natural product analogs.
Biology: Studied for its potential biological activities, including antioxidant and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmacologically active compounds.
Industry: Utilized in the production of fine chemicals and specialty materials.
Mécanisme D'action
The mechanism of action of 3-(tert-Butoxycarbonyl-amino)chroman-4-ol depends on its specific application and the target molecule it interacts with. In general, the Boc-protected amino group can be selectively deprotected under acidic conditions to reveal the free amino group, which can then interact with various biological targets. The chroman ring system may also contribute to the compound’s biological activity by interacting with specific enzymes or receptors.
Comparaison Avec Des Composés Similaires
Similar Compounds
Chroman-4-one: Lacks the Boc-protected amino group but shares the chroman ring system.
Dihydrochroman: A reduced form of chroman with similar structural features.
Chroman-2-one: Another chroman derivative with a different substitution pattern.
Uniqueness
3-(tert-Butoxycarbonyl-amino)chroman-4-ol is unique due to the presence of the Boc-protected amino group, which provides versatility in synthetic applications. The Boc group can be selectively removed, allowing for further functionalization of the amino group. This makes the compound a valuable intermediate in the synthesis of complex molecules and pharmaceuticals.
Propriétés
IUPAC Name |
tert-butyl N-(4-hydroxy-3,4-dihydro-2H-chromen-3-yl)carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO4/c1-14(2,3)19-13(17)15-10-8-18-11-7-5-4-6-9(11)12(10)16/h4-7,10,12,16H,8H2,1-3H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYRGSZQKIRGAOB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1COC2=CC=CC=C2C1O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


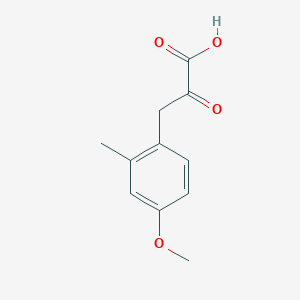

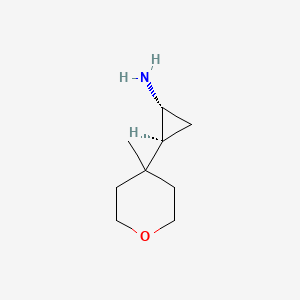
![2-Amino-2-[2-(morpholin-4-yl)phenyl]ethan-1-ol](/img/structure/B13587351.png)


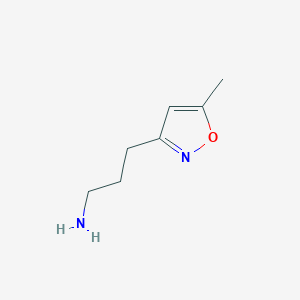
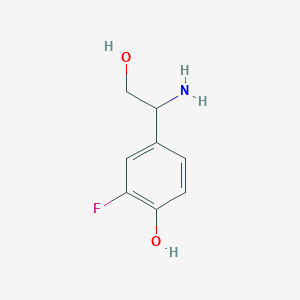
![2-(4-chlorobenzamido)-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxylic acid](/img/structure/B13587384.png)

![1,5,6,7,8,9-Hexahydro-2H-5,8-epiminocyclohepta[b]pyridin-2-one](/img/structure/B13587400.png)
![9-Azaspiro[bicyclo[3.3.1]nonane-3,1'-cyclopropane]hydrochloride](/img/structure/B13587401.png)
